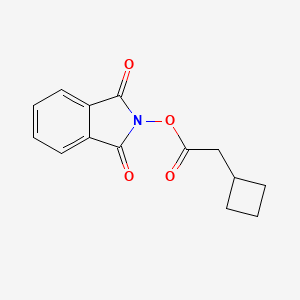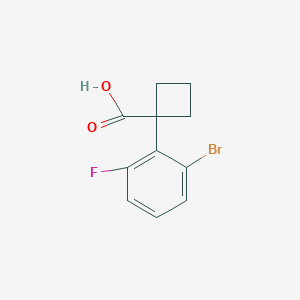
1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid is an organic compound that features a cyclobutane ring attached to a carboxylic acid group, with a bromine and fluorine atom substituted on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through cycloaddition reactions or by modifying existing cyclobutane derivatives.
Introduction of the carboxylic acid group: This is often done via carboxylation reactions.
Halogenation: The bromine and fluorine atoms are introduced through halogenation reactions, often using reagents like bromine and fluorine gas or their respective compounds under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The carboxylic acid group can be oxidized to form other derivatives or reduced to form alcohols.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The cyclobutane ring provides a rigid framework that can enhance the compound’s stability and specificity in binding to its targets.
類似化合物との比較
Similar Compounds
- 1-(2-Fluorophenyl)cyclobutanecarboxylic acid
- 1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid
- 1-(3-Fluorophenyl)cyclobutanecarboxylic acid
Uniqueness
1-(2-Bromo-6-fluorophenyl)cyclobutanecarboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique substitution pattern can lead to distinct properties and applications in various fields of research.
特性
分子式 |
C11H10BrFO2 |
|---|---|
分子量 |
273.10 g/mol |
IUPAC名 |
1-(2-bromo-6-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) |
InChIキー |
XIJQYQZBFQPSLN-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=C(C=CC=C2Br)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13565301.png)
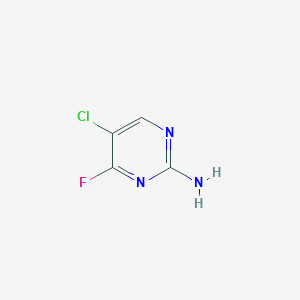
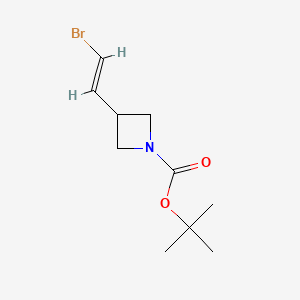
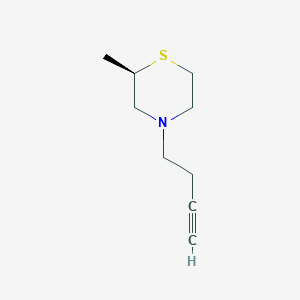
![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)
![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13565327.png)
![2H,3H,4H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13565328.png)
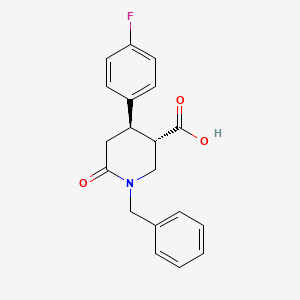
![Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate](/img/structure/B13565346.png)
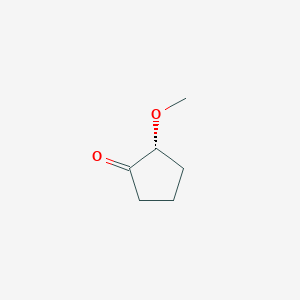

![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)

